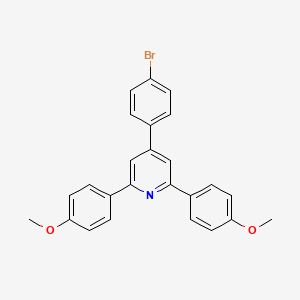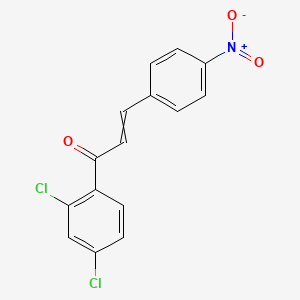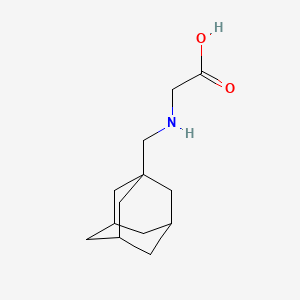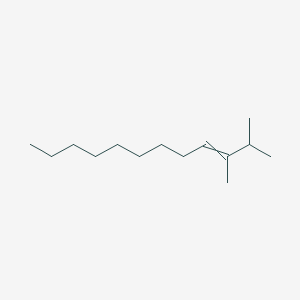
4-(4-Bromophenyl)-2,6-bis(4-methoxyphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2,6-bis(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a bromophenyl group and two methoxyphenyl groups attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,6-bis(4-methoxyphenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents, catalysts, and solvents, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-2,6-bis(4-methoxyphenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-2,6-bis(4-methoxyphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-2,6-bis(4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)ethynylpyridine: This compound shares the bromophenyl group but differs in the presence of an ethynyl group instead of methoxyphenyl groups.
1,4-Dimethylbenzene: Although structurally different, it serves as a comparison in terms of aromatic substitution reactions.
Uniqueness
4-(4-Bromophenyl)-2,6-bis(4-methoxyphenyl)pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
170634-01-2 |
|---|---|
Molekularformel |
C25H20BrNO2 |
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2,6-bis(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C25H20BrNO2/c1-28-22-11-5-18(6-12-22)24-15-20(17-3-9-21(26)10-4-17)16-25(27-24)19-7-13-23(29-2)14-8-19/h3-16H,1-2H3 |
InChI-Schlüssel |
CZGQSGBWZLJICX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[6,8-Bis(acetylsulfanyl)octanoyl]amino}-3-hydroxybutanoic acid](/img/structure/B14266847.png)

![N-([1,1'-Biphenyl]-4-yl)-4'-methyl-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14266870.png)

![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)









